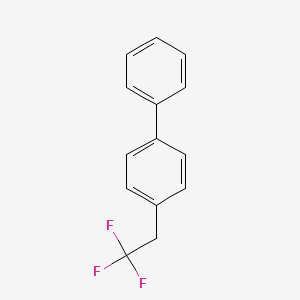

4-(2,2,2-Trifluoroethyl)biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11F3 |

|---|---|

Molecular Weight |

236.23 g/mol |

IUPAC Name |

1-phenyl-4-(2,2,2-trifluoroethyl)benzene |

InChI |

InChI=1S/C14H11F3/c15-14(16,17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |

InChI Key |

PXSKQADLXIFXQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,2,2 Trifluoroethyl Biphenyl and Analogues

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing trifluoroethylated biphenyls, several metals, including nickel, palladium, copper, and silver, have been employed, each with distinct mechanistic pathways and substrate requirements.

Nickel-Catalyzed Suzuki-Type Trifluoroethylation Strategies

Nickel-catalyzed cross-coupling reactions have become a prominent method for constructing C(sp²)–C(sp³) bonds, which are essential for synthesizing compounds like 4-(2,2,2-trifluoroethyl)biphenyl. rsc.org These reactions are often favored over palladium-based systems for certain transformations due to nickel's ability to facilitate the oxidation of low-valent species by C(sp³)-centered electrophiles and suppress unwanted β-hydride elimination. rsc.org The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, has been adapted for trifluoroethylation using nickel catalysts. rsc.org

A notable advancement in this area is the use of well-defined nickel precatalysts that are pre-ligated with suitable ligands, enhancing stability and catalytic activity. rsc.orgnih.gov For instance, a bis-trifluoroethyl coordinated nickel/bipyridine complex, [(bipy)Ni(CH₂CF₃)₂], has been developed as an effective precatalyst for the Suzuki-type coupling of (hetero)arylboronic acids with alkyl halides, including 2-iodo-1,1,1-trifluoroethane. nih.gov This precatalyst exhibits bench-top stability and good solubility in organic solvents. nih.govnih.gov

The mechanism of nickel-catalyzed cross-coupling reactions can involve various oxidation states of nickel. While a Ni(0)/Ni(II) cycle is common, recent studies suggest that a Ni(I)/Ni(III) catalytic cycle is often operative and can be more efficient for certain transformations, including trifluoroethylation. nih.gov

Experimental evidence supports the preference for a Ni(I)/Ni(III) pathway in Suzuki-type trifluoroethylation. nih.gov Stoichiometric experiments have shown that divalent organonickel intermediates, such as [(bipy)Ni(Ar)(CH₂CF₃)], are not productive for reductive elimination to form the desired Ar–CH₂CF₃ product under typical reaction conditions. nih.gov Conversely, when a putative [(bipy)NiI(Br)] complex is used as the precatalyst for the coupling of an arylboronic acid with CF₃CH₂I, the product is formed efficiently, strongly suggesting the involvement of a Ni(I)/Ni(III) redox shuttle. nih.gov

In some cases, a more complex "recovering radical chain" mechanism involving a Ni(I)/Ni(II)/Ni(III) cycle has been proposed. nih.gov This mechanism features a primary radical propagation cycle where a Ni(II)-aryl complex captures an alkyl radical. This is followed by C(sp²)–C(sp³) reductive elimination and subsequent steps that regenerate the propagating species. nih.gov An off-cycle process is also active, where the Ni(II)-aryl resting state is slowly converted to a Ni(0)ate species, which then regenerates the Ni(I) initiator. nih.gov

The choice of ligand is critical for the success of nickel-catalyzed trifluoroethylation. Ligands not only stabilize the nickel center but also influence the reactivity and selectivity of the catalytic system. The [(bipyridine)nickel] motif is particularly successful in promoting C(sp²)–C(sp³) bond formation. rsc.org

The trifluoroethyl groups themselves can act as unique ligands in a precatalyst. In the [(bipy)Ni(CH₂CF₃)₂] complex, the trifluoroethyl ligands contribute to the precatalyst's stability and solubility. nih.govnih.gov A key initiation step for this precatalyst is the eliminative extrusion of a vinylidene difluoride (VDF, CH₂=CF₂) molecule. nih.govrsc.org

Comparative studies highlight the superiority of specific ligand combinations. For the coupling of 4-biphenylboronic acid with CF₃CH₂I, the [(bipy)Ni(CH₂CF₃)₂] precatalyst provided a significantly higher yield compared to other systems like [(TMEDA)Ni(o-tolyl)Cl] with an added bipyridine ligand or even the pre-ligated [(bipy)Ni(o-tolyl)Cl]. rsc.org This demonstrates the importance of both the bipyridine and the trifluoroethyl groups within the precatalyst's structure for achieving high efficiency. rsc.org

| Precatalyst/Ligand System | Yield (%) | Reference |

| [(bipy)Ni(CH₂CF₃)₂] | 95 | nih.gov |

| [(TMEDA)Ni(o-tolyl)Cl] + bipy | 35 | rsc.org |

| [(bipy)Ni(o-tolyl)Cl] | 78 | rsc.org |

Table 1: Comparison of different nickel precatalyst systems for the Suzuki-type trifluoroethylation of 4-biphenylboronic acid.

Palladium-Catalyzed C-H Bond Activation in Trifluoroethylation

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govsnnu.edu.cn This approach has been successfully applied to the direct trifluoroethylation of aromatic systems. researchgate.net

A highly efficient and selective method for the trifluoroethylation of aromatic compounds, including those that could lead to biphenyl (B1667301) analogues, involves a palladium-catalyzed C-H activation process using a hypervalent trifluoroethyl(mesityl)iodonium salt. researchgate.net This reaction proceeds under mild conditions, often at room temperature, and tolerates a wide array of functional groups, providing the desired products in high yields. researchgate.net The use of directing groups on the aromatic substrate can control the regioselectivity of the C-H activation, guiding the palladium catalyst to a specific C-H bond. nih.govnih.gov

The catalytic cycle for such transformations typically involves the coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle intermediate. nih.gov This intermediate then reacts with the trifluoroethylating agent, and subsequent reductive elimination furnishes the trifluoroethylated product and regenerates the active palladium catalyst. nih.gov

Copper-Catalyzed Trifluoroethylation Methods

Copper-catalyzed reactions represent an economically attractive alternative for fluoroalkylation due to the lower cost and earth abundance of copper compared to palladium. acs.orgresearchgate.net Copper catalysis has been effectively used for the trifluoroethylthiolation of aryl halides, which, while not a direct C-C bond formation, demonstrates copper's utility in introducing trifluoroethyl-containing groups. acs.org

More direct copper-mediated trifluoroethylation reactions have also been developed. For instance, the reaction of N-heterocyclic carbene copper(I) fluoroalkyl complexes with aryl halides can lead to aryl-fluoroalkyl coupled products. nih.gov The efficiency of these reactions, particularly with less reactive aryl bromides and chlorides, can be significantly enhanced by the presence of ortho-directing groups on the aryl halide. nih.gov These directing groups are thought to accelerate the oxidative addition step at the Cu(I) center, which is often a challenging step in copper catalysis. nih.gov Dual catalytic systems combining copper with photoredox catalysis have also enabled the trifluoroethylation of various substrates. princeton.edu

Silver-Catalyzed Trifluoroethylation Reactions

Silver catalysis offers another avenue for trifluoroethylation, often proceeding through mechanisms distinct from those of palladium or nickel. nih.gov Silver-catalyzed C-H trifluoromethylation of arenes has been achieved using trifluoroacetic acid as the trifluoromethyl source, suggesting the potential for similar trifluoroethylation strategies. acs.org

A more direct approach involves the silver-catalyzed reaction of 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) with various nucleophiles. nih.govresearchgate.net For example, a straightforward N-trifluoroethylation of anilines and O-trifluoroethylation of amides has been developed based on a silver-catalyzed X-H insertion mechanism. nih.govresearchgate.net The proposed key step is the migratory insertion of a silver carbene. nih.gov Silver has also been utilized in three-component reactions to synthesize trifluoromethylated heterocycles, showcasing its versatility in forming complex molecules containing the CF₃ group. acs.org While direct silver-catalyzed trifluoroethylation of a biphenyl core to form this compound is not explicitly detailed in these examples, the fundamental reactivity demonstrates the potential of silver catalysts for such transformations.

Transition Metal-Free Synthetic Routes

Transition metal-free methods for the synthesis of trifluoroethylated arenes are gaining prominence due to their potential for milder reaction conditions, reduced cost, and lower environmental impact. rsc.orgrsc.org These approaches often rely on the generation of reactive trifluoroethyl species that can directly engage with aromatic substrates.

Nucleophilic Trifluoroethylation with Trifluoroethyl Reagents (e.g., Phenyl(2,2,2-trifluoroethyl)iodonium Triflate)

Hypervalent iodine reagents, such as phenyl(2,2,2-trifluoroethyl)iodonium triflate, have emerged as powerful electrophilic trifluoroethylating agents. tandfonline.com These reagents are effective for the trifluoroethylation of a variety of nucleophiles, including carbanions, which can be precursors to substituted biphenyl systems. The reaction proceeds through the transfer of the trifluoroethyl group from the iodonium (B1229267) salt to the nucleophile.

A notable example is the use of 2,2,2-trifluoroethyl(mesityl)iodonium triflate for the direct C-H trifluoroethylation of indoles, which are structurally related to biphenyls in terms of their aromatic nature. rsc.org This reaction is highly selective and proceeds under mild, metal-free conditions, highlighting the utility of these reagents for creating C(sp²)–C(sp³) bonds. rsc.org The general mechanism involves the attack of a nucleophile on the iodine center, leading to the transfer of the trifluoroethyl group. The choice of base and solvent can be crucial for optimizing the reaction yield and selectivity. rsc.org

Table 1: Examples of Nucleophilic Trifluoroethylation

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Indole | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | 3-(2,2,2-Trifluoroethyl)indole | rsc.org |

SN2-Type Trifluoroethylation for (2,2,2-Trifluoroethyl)arenes

The direct trifluoroethylation of arenes via an SN2-type mechanism is another important transition metal-free strategy. This approach typically involves the reaction of an aryl nucleophile with a trifluoroethyl electrophile. For instance, the trifluoromethylation of benzyl (B1604629) halides using trifluoromethyltrimethylsilane (TMSCF₃) and a fluoride (B91410) source like cesium fluoride (CsF) proceeds through an SN2 pathway where a trifluoromethyl anion is generated in situ. researchgate.net While this example illustrates trifluoromethylation, analogous trifluoroethylation reactions can be envisaged.

The key features of an SN2 reaction include inversion of stereochemistry at a chiral center and a second-order rate law, where the rate depends on the concentrations of both the nucleophile and the electrophile. masterorganicchemistry.com The reaction is generally most efficient for primary and secondary alkyl halides due to reduced steric hindrance. masterorganicchemistry.com In the context of synthesizing (2,2,2-trifluoroethyl)arenes, this would involve the displacement of a leaving group from a trifluoroethyl-containing molecule by an organometallic biphenyl reagent.

Trifluoroethylation via Trifluoromethyl Carbene Intermediates

Trifluoromethyl carbene (CF₃CH) is a highly reactive intermediate that can be used for the synthesis of trifluoroethylated compounds. This carbene can be generated from various precursors, including 2,2,2-trifluorodiazoethane upon photolysis or pyrolysis. nih.govlookchem.com Once formed, the carbene can insert into C-H bonds, including those of aromatic rings, to yield trifluoroethylated products.

For example, the photolysis of 2,2,2-trifluorodiazoethane in the presence of an alkene leads to the formation of cyclopropanes and products from C-H insertion. nih.gov While direct insertion into the C-H bonds of biphenyl would be a direct route to this compound, the selectivity of such reactions can be challenging to control. Metal-catalyzed or enzymatic systems can offer greater selectivity in carbene insertion reactions. nih.gov Another method for generating carbene intermediates involves the thermal decomposition of trifluoro(polyfluoroethyl)silanes. lookchem.com

Precursors and Reagents for Trifluoroethylation

The development of effective and stable reagents has been crucial for the advancement of trifluoroethylation and related fluoroalkylation reactions.

Umemoto-Type Reagents in Fluoroalkylation

Umemoto reagents are a class of electrophilic trifluoromethylating and fluoroalkylating agents based on S-(trifluoromethyl)dibenzothiophenium salts. enamine.netnih.gov These reagents have been instrumental in the synthesis of a wide range of trifluoromethylated compounds. enamine.net While primarily known for trifluoromethylation, the principles behind their design have influenced the development of other fluoroalkylating reagents.

Umemoto reagents are valued for their stability and reactivity. tcichemicals.com For instance, Umemoto Reagent IV is noted for its high reactivity, enabling the trifluoromethylation of less reactive substrates. tcichemicals.com The reactivity of these reagents can be tuned by modifying the substituents on the dibenzothiophene (B1670422) core. nih.gov

Table 2: Selected Umemoto-Type Reagents and Their Applications

| Reagent Name | Application | Reference |

|---|---|---|

| Umemoto Reagent I | Electrophilic trifluoromethylation of nucleophiles | enamine.net |

| Mes-Umemoto Reagent | Copper-catalyzed trifluoromethylation of alkyl bromides | enamine.netsigmaaldrich.com |

Phenyl(2,2,2-trifluoroethyl)iodonium Triflate as a CH₂CF₃ Source

Hypervalent iodine reagents, particularly aryl(2,2,2-trifluoroethyl)iodonium salts, have emerged as powerful and highly electrophilic sources for the trifluoroethyl group. sioc-journal.cn Phenyl(2,2,2-trifluoroethyl)iodonium triflate is a notable example, demonstrating greater reactivity for transferring the CH₂CF₃ group compared to traditional reagents like CF₃CH₂X (where X = I, OTf, OTs). sioc-journal.cn These iodonium salts can be utilized in both metal-free and transition-metal-catalyzed reactions to form C-C bonds. sioc-journal.cnresearchgate.net

A significant advancement is the palladium-catalyzed cross-coupling reaction between arylboronic acids and aryl(2,2,2-trifluoroethyl)iodonium triflates. researchgate.net This methodology provides a direct route to trifluoroethylated arenes, including analogues of this compound. The reaction conditions can be tuned to selectively favor either trifluoroethylation or arylation. For the synthesis of trifluoroethyl arenes, the reaction of an electron-rich arylboronic acid with the iodonium reagent is typically carried out at room temperature in the presence of a palladium catalyst like Pd₂(dba)₃ and a base such as K₃PO₄. researchgate.net This approach offers a valuable pathway to the target compounds under mild conditions and without the need for specialized ligands. researchgate.net

For instance, the reaction of 4-methoxyphenylboronic acid with phenyl(2,2,2-trifluoroethyl)iodonium triflate under these conditions yields 1-methoxy-4-(2,2,2-trifluoroethyl)benzene (B8680399) in high yield. researchgate.net This demonstrates the feasibility of applying this method to substituted aryl systems, which is crucial for creating a diverse range of analogues. While this specific study focused on various arylboronic acids, the principle extends to the synthesis of this compound by using 4-biphenylboronic acid as the substrate.

| Substrate (ArB(OH)₂) | Reagent | Catalyst | Product (Ar-CH₂CF₃) | Yield (%) |

| 4-Methoxyphenylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ | 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | 82 |

| 4-Methylphenylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ | 1-Methyl-4-(2,2,2-trifluoroethyl)benzene | 75 |

| 2-Naphthylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ | 2-(2,2,2-Trifluoroethyl)naphthalene | 68 |

| Phenylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ | (2,2,2-Trifluoroethyl)benzene | 55 |

This table presents selected results from the Pd-catalyzed trifluoroethylation of arylboronic acids with aryl(2,2,2-trifluoroethyl)iodonium triflates, illustrating the scope of the reaction for synthesizing aryl-CH₂CF₃ compounds. Data adapted from related studies. researchgate.net

In addition to cross-coupling reactions, direct C-H functionalization of electron-rich heterocycles like indoles has been achieved using the related 2,2,2-trifuoroethyl(mesityl)-iodonium triflate under metal-free conditions, showcasing the high electrophilicity of these reagents. rsc.org

Trifluoroethyldiazomethane (CF₃CHN₂) as Carbene Precursor

Trifluoroethyldiazomethane (CF₃CHN₂) serves as a precursor to the highly reactive trifluoromethylcarbene (:CHCF₃), an intermediate capable of inserting into C-H bonds to form C-CH₂CF₃ linkages. electronicsandbooks.com However, a major drawback of CF₃CHN₂ is its nature as a potentially explosive and toxic gas, which complicates its handling and limits its application in synthesis. acs.org

The direct insertion of carbenes into the C-H bonds of arenes provides a powerful, albeit challenging, method for direct functionalization. For carbenes generated from diazo compounds, transition-metal catalysts, particularly those based on rhodium and copper, are often employed to modulate reactivity and enhance selectivity. rsc.orgwikipedia.org Rhodium(II) catalysts, such as dirhodium tetraacetate (Rh₂(OAc)₄), are especially effective in catalyzing C-H insertion reactions by forming a metal-carbene intermediate. wikipedia.orgumich.edu This intermediate is more selective than the free carbene, favoring insertion into more electron-rich C-H bonds. wikipedia.org

The general mechanism involves the catalytic decomposition of the diazo compound by the rhodium catalyst to generate a rhodium-carbenoid. umich.edunih.gov This electrophilic species then reacts with an arene substrate like biphenyl in a C-H insertion event to yield the trifluoroethylated product. nih.gov The reaction of a carbene with an aromatic ring can also lead to the formation of a cyclopropane-like intermediate (a bicyclo[4.1.0]heptadiene derivative), which can then rearrange to the formal insertion product.

Due to the challenges associated with handling CF₃CHN₂, specific examples of its direct use for the synthesis of this compound are not widely documented in general literature. However, the principles of rhodium-catalyzed C-H functionalization with other diazo compounds are well-established and provide a clear blueprint for this transformation. rsc.org

| Arene Substrate | Carbene Precursor | Catalyst (Exemplary) | Potential Product | Notes |

| Benzene | CF₃CHN₂ | Rh₂(OAc)₄ | (2,2,2-Trifluoroethyl)benzene | Illustrates C-H insertion into a simple arene. |

| Biphenyl | CF₃CHN₂ | Rh₂(OAc)₄ | This compound | Insertion is expected to favor the para position due to electronic and steric factors. |

| Toluene | CF₃CHN₂ | Rh₂(OAc)₄ | Mixture of isomers | Demonstrates regioselectivity challenges with substituted arenes. |

This table illustrates the potential application of trifluoroethyldiazomethane in the rhodium-catalyzed C-H insertion reaction for the synthesis of trifluoroethylated arenes.

Challenges and Advancements in Trifluoroethylation Synthesis

The synthesis of trifluoroethylated compounds, including this compound, is accompanied by several challenges, which have spurred significant advancements in synthetic methodology.

Challenges:

Reagent Safety and Handling: As highlighted with trifluoroethyldiazomethane, some key precursors for the trifluoroethyl group are hazardous, being toxic or potentially explosive, which requires special handling procedures and limits their scalability. acs.org

Harsh Reaction Conditions: Historically, many fluorination and fluoroalkylation reactions required harsh conditions, limiting the functional group tolerance of the substrates. acs.org

Substrate Pre-functionalization: Classical cross-coupling methods necessitate the pre-functionalization of substrates (e.g., as organometallics or halides), adding steps to the synthetic sequence and generating stoichiometric waste. researchgate.net

Selectivity: Achieving high regioselectivity in direct C-H functionalization of complex aromatic systems can be difficult, often leading to mixtures of isomers. frontiersin.org

Low Reactivity of Reagents: Simple electrophilic trifluoroethylating agents like trifluoroethyl iodide or triflate are often not reactive enough for the direct functionalization of many nucleophiles, particularly for the formation of C(sp²)-C(sp³) bonds. rsc.org

Advancements:

Development of Advanced Reagents: The synthesis of highly electrophilic and more stable reagents, such as aryl(2,2,2-trifluoroethyl)iodonium salts, has been a major breakthrough. sioc-journal.cnresearchgate.net These reagents exhibit enhanced reactivity under mild conditions.

Direct C-H Functionalization: Significant progress has been made in the direct trifluoroethylation of arenes via C-H bond activation. These methods bypass the need for pre-functionalization, offering a more atom- and step-economical approach. rsc.orgresearchgate.net

Transition-Metal Catalysis: The use of transition metals like palladium, rhodium, copper, and nickel has revolutionized trifluoroethylation. researchgate.netrsc.orgfrontiersin.org Catalysts enable reactions under milder conditions, control selectivity, and allow for the use of a broader range of substrates. For example, Pd-catalysis allows for the divergent synthesis of either trifluoroethyl arenes or biaryls from the same set of reagents. researchgate.net

Metal-Free Methodologies: To address concerns about cost and toxicity associated with some transition metals, effective metal-free protocols have been developed. The direct C-H trifluoroethylation of indoles with iodonium salts is a prime example of a highly efficient, metal-free C-C bond-forming reaction. rsc.orgresearchgate.net

Development of Safer Precursors: To circumvent the hazards of reagents like CF₃CHN₂, researchers have developed stable, solid precursors that can generate the reactive species in situ under mild conditions, enhancing the safety and practicality of these transformations. rsc.org

These advancements are continuously expanding the toolkit available to synthetic chemists, making the synthesis of complex molecules like this compound and its derivatives more efficient, safer, and versatile.

Mechanistic Investigations of Carbon-Carbon Bond Formation

The biphenyl scaffold of this compound allows it to participate in various cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. The mechanisms of these reactions are typically described by a series of elementary steps involving a metal catalyst, most commonly palladium.

Oxidative addition and reductive elimination are key steps in many catalytic cycles, such as the Suzuki, Negishi, and Sonogashira couplings. wikipedia.orglibretexts.org Oxidative addition involves the insertion of a low-valent metal center into a substrate, increasing the metal's oxidation state and coordination number. wikipedia.orglibretexts.org For a molecule like this compound, if it were functionalized with a leaving group (e.g., a halide) on one of the phenyl rings, it could undergo oxidative addition to a metal catalyst like Pd(0).

Reductive elimination is the reverse process, where two ligands on the metal center are coupled and eliminated, reducing the metal's oxidation state and regenerating the catalyst. wikipedia.orglibretexts.org This step is crucial for the formation of the final carbon-carbon bond. libretexts.org The efficiency of reductive elimination can be influenced by the electronic properties of the ligands; for instance, the presence of electron-withdrawing groups, like the trifluoroethyl group, can sometimes make reductive elimination more challenging. uva.es

In cross-coupling reactions like the Suzuki-Miyaura coupling, a transmetalation step is essential. researchgate.net This step involves the transfer of an organic group from one metal (e.g., boron in an organoboron compound) to the palladium catalyst after the initial oxidative addition has occurred. libretexts.orgresearchgate.net

Transformations Involving the Trifluoroethyl Moiety

The trifluoroethyl group is not merely a passive substituent; its C-F bonds can be selectively activated and functionalized, providing a pathway to other valuable fluorine-containing molecules.

Recent research has focused on the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes as a strategy to synthesize compounds with one or two fluorine atoms retained. acs.org This transformation represents an efficient way to diversify the range of accessible organofluorine compounds from readily available trifluoroethylated precursors. acs.orgnih.govchemrxiv.org

A notable example is the reaction of (2,2,2-trifluoroethyl)arenes with alkanenitriles, catalyzed by the strong, non-ionic phosphazene base t-Bu-P2, to yield monofluoroalkene products. acs.orgnih.govelsevierpure.com This reaction demonstrates the utility of the trifluoroethyl group as a synthetic handle.

The mechanism for the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes is initiated by the elimination of hydrogen fluoride (HF). nih.govelsevierpure.comresearchgate.net The strong basicity of the catalyst, such as t-Bu-P2, facilitates the removal of a proton from the carbon adjacent to the aromatic ring and the elimination of a fluoride ion from the trifluoromethyl group. acs.org

This elimination step results in the formation of a highly reactive gem-difluorostyrene intermediate. acs.orgnih.govelsevierpure.com The formation of this intermediate is a key step, as it sets the stage for the subsequent functionalization. The involvement of gem-difluorostyrene has been confirmed through control experiments where the independently synthesized intermediate reacts under the same conditions to yield the final product. acs.org

Table 1: Defluorinative Alkylation of a (2,2,2-Trifluoroethyl)arene via a gem-Difluorostyrene Intermediate acs.org

| Reactant 1 (Trifluoroethylarene) | Reactant 2 (Nitrile) | Catalyst | Intermediate | Product (Monofluoroalkene) | Yield |

| 1-(4-tert-Butylphenyl)-2,2,2-trifluoroethane | Phenylacetonitrile | t-Bu-P2 | 1-(4-tert-Butylphenyl)-2,2-difluoroethene | (Z)-2-(4-(tert-Butyl)phenyl)-3-phenyl-1,1-difluoroprop-2-en-1-ide | 93% |

Once the gem-difluorostyrene intermediate is formed, it is susceptible to nucleophilic attack. nih.gov In the reaction with alkanenitriles catalyzed by t-Bu-P2, the base also deprotonates the nitrile to generate a carbanion. acs.org This carbanion then acts as a nucleophile, adding to the difluoroalkene moiety of the gem-difluorostyrene intermediate. acs.orgacs.org

This nucleophilic addition is followed by the elimination of a second fluoride anion to afford the final monofluoroalkene product. acs.orgnih.govelsevierpure.com The entire catalytic cycle is regenerated by the trapping of the eliminated HF, for instance by molecular sieves, allowing the base to participate in further reactions. acs.org This sequence of nucleophilic addition followed by fluoride elimination is a common pathway for the functionalization of gem-difluoroalkenes, leading to a variety of functionalized monofluoroalkenes with high stereoselectivity. nih.gov

Table 2: Proposed Mechanistic Steps for Defluorinative Functionalization acs.org

| Step | Description | Reactants | Intermediate/Product |

| 1 | HF Elimination | (2,2,2-Trifluoroethyl)arene, Base (t-Bu-P2) | gem-Difluorostyrene |

| 2 | Nucleophile Generation | Alkanenitrile, Base (t-Bu-P2) | Carbanion |

| 3 | Nucleophilic Addition | gem-Difluorostyrene, Carbanion | Fluoride Adduct Anion |

| 4 | Fluoride Elimination | Fluoride Adduct Anion | Monofluoroalkene Product |

Radical Processes in Fluoroalkylation

The synthesis of compounds like this compound often involves radical fluoroalkylation, a process where a fluoroalkyl radical is added to an aromatic ring. These reactions are versatile and can be initiated through various methods, including thermal decomposition of initiators, photochemical activation, and transition-metal-mediated processes. cdnsciencepub.comconicet.gov.aracs.org

The general mechanism for the radical perfluoroalkylation of an aromatic compound (ArH) involves three key steps:

Generation of a Perfluoroalkyl Radical (Rf•): This can be achieved through methods like the thermal decomposition of benzoyl peroxide or the photochemically induced fragmentation of a suitable precursor. cdnsciencepub.com

Addition to the Aromatic Ring: The electrophilic Rf• radical attacks the electron-rich aromatic ring, forming a radical adduct.

Oxidation/Rearomatization: The radical adduct is then oxidized in a chain process to lose a hydrogen atom and restore the aromaticity of the ring, yielding the final perfluoroalkylated product. cdnsciencepub.com

Visible-light photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions. acs.orgmdpi.com For instance, an iridium or ruthenium photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a fluoroalkyl source (e.g., a perfluoroalkyl iodide) to generate the corresponding fluoroalkyl radical. mdpi.com This radical can then engage in the substitution reaction with an aromatic substrate.

Another approach involves the use of sodium dithionite (B78146) (Na₂S₂O₄), which can induce the formation of a perfluoroalkyl radical from a perfluoroalkyl halide. researchgate.net This method is particularly effective for the direct perfluoroalkylation of arenes that possess benzylic electron-withdrawing groups. researchgate.net The reaction proceeds via the attack of the arene on the electrophilic perfluoroalkyl radical. researchgate.net

The regioselectivity of these radical additions to substituted aromatics generally follows the patterns of electrophilic aromatic substitution, with the incoming radical favoring positions ortho and para to activating groups. researchgate.net

Solvolytic Reactivity and Substituent Effects in 2,2,2-Trifluoroethyl Systems

The solvolysis of substrates containing a 1-aryl-2,2,2-trifluoroethyl moiety provides significant insight into the generation and stability of carbocations that are heavily destabilized by the potent electron-withdrawing trifluoromethyl (CF₃) group. documentsdelivered.comacs.org These reactions are typically studied using tosylate (OTs) or other sulfonate esters as leaving groups. The solvolysis proceeds through an Sₙ1-like mechanism, where the rate-determining step is the formation of a highly electron-deficient carbocation intermediate. koreascience.krlibretexts.orgyoutube.com

The presence of the α-CF₃ group dramatically retards the rate of solvolysis compared to non-fluorinated analogs due to its powerful inductive electron withdrawal, which destabilizes the adjacent developing positive charge. koreascience.kr Consequently, the reaction center has an extremely high electron demand. koreascience.kr The stability of this carbocation, and thus the reaction rate, is highly sensitive to the electronic effects of substituents on the aryl ring. documentsdelivered.comkoreascience.kr

Polar protic solvents like aqueous ethanol (B145695), acetone, or trifluoroethanol are typically used in these studies as they can both stabilize the ionic intermediates and act as the nucleophile in the reaction. libretexts.orgyoutube.com The mechanism often involves the solvent assisting in the departure of the leaving group and then capturing the resulting carbocation. youtube.comyoutube.com

Analysis of Yukawa-Tsuno Correlations and Bilinear Relationships

To quantify the influence of aryl substituents on the solvolysis of 2,2,2-trifluoroethyl systems, the Yukawa-Tsuno equation is often employed. wikipedia.org This equation is a modification of the Hammett equation that separates the substituent effect into a normal inductive/field effect (σ) and an enhanced resonance demand term (σ⁺ − σ). wikipedia.org

The equation is expressed as: log(kₓ/k₀) = ρ(σ + r(σ⁺ − σ))

Where:

kₓ and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively. wikipedia.org

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects. wikipedia.org

σ is the normal Hammett substituent constant. wikipedia.org

r is the resonance demand parameter, which quantifies the degree of resonance stabilization required by the transition state. An r value greater than 1 indicates a higher resonance demand than in the cumyl chloride solvolysis (which defines σ⁺). wikipedia.org

In the solvolysis of 1-aryl-1-(trifluoromethyl)ethyl tosylates, a large negative ρ value is observed, confirming the development of a significant positive charge at the benzylic carbon in the transition state. koreascience.kr For example, the solvolysis of 1-(4-methoxyphenyl)-1-aryl-2,2,2-trifluoroethyl chlorides in 80% aqueous ethanol yielded a linear Yukawa-Tsuno plot with ρ = -1.84 and r = 0.918. koreascience.kr These smaller |ρ| and r values, compared to systems like 1-aryl-1-(trifluoromethyl)ethyl tosylate (where ρ can be around -6 to -7), suggest that the carbocationic charge in the transition state is significantly dispersed by the strongly π-donating p-methoxy group on the fixed phenyl ring. koreascience.kr

Linear relationships between the logarithms of rate constants for related reactions in different solvents (bilinear relationships) further support a consistent mechanism across various conditions. The application of the Grunwald-Winstein equation also helps elucidate the mechanism, with the m value providing a measure of the sensitivity of the solvolysis rate to the ionizing power of the solvent. nih.gov For the solvolysis of 1-aryl-2,2,2-trifluoroethyl systems, m values are typically close to 1.0, which is characteristic of an Sₙ1-type ionization process (k_c mechanism). rsc.org

| System | Solvent | ρ | r | Reference |

| 1-(4-Methoxyphenyl)-1-aryl-2,2,2-trifluoroethyl chlorides | 80% aq. Ethanol | -1.84 | 0.918 | koreascience.kr |

| 1-Aryl-1-(trifluoromethyl)ethyl tosylates | 80% aq. Ethanol | -7.46 | 1.39 | koreascience.kr |

This table presents Yukawa-Tsuno parameters for the solvolysis of related 2,2,2-trifluoroethyl systems, illustrating the high electron demand of the reaction center.

Influence of Steric and Electronic Effects on Reaction Pathways

Both steric and electronic effects play a crucial role in the solvolysis of 2,2,2-trifluoroethyl systems.

Electronic Effects: The dominant factor governing reactivity is the powerful electron-withdrawing nature of the CF₃ group, which destabilizes the transition state leading to the carbocation. koreascience.kr This destabilization is counteracted by electron-donating substituents (e.g., methoxy, methyl) on the aryl ring. These groups stabilize the positive charge through resonance and inductive effects, thereby accelerating the solvolysis rate. Conversely, electron-withdrawing substituents (e.g., nitro, chloro) further destabilize the carbocation and significantly decrease the reaction rate. nih.govbeilstein-journals.org The high sensitivity to these electronic effects is reflected in the large negative ρ values obtained from Hammett and Yukawa-Tsuno analyses. koreascience.kr

Steric Effects: While electronic effects are paramount, steric factors also contribute. The steric bulk of the CF₃ group is greater than that of a methyl group. researchgate.net In Sₙ2 reactions, increasing steric bulk at the reaction center generally hinders nucleophilic attack and slows the reaction. nih.gov However, in Sₙ1 reactions, steric strain can be released upon ionization from the tetrahedral ground state to the planar or near-planar carbocation intermediate, potentially leading to rate acceleration. nih.govresearchgate.net For the 1-aryl-2,2,2-trifluoroethyl system, the primary influence of the CF₃ group is electronic, but its size can influence the solvation shell around the transition state and the approach of the nucleophile. researchgate.net

The interplay between these effects determines the precise reaction mechanism. For substrates with strongly activating aryl groups, the mechanism is a clear Sₙ1 pathway. For substrates with deactivating groups, the carbocation is so unstable that the mechanism may shift towards a more Sₙ2-like character, with increased nucleophilic participation from the solvent in the rate-determining step. rsc.org

Other Reactivity Patterns (e.g., C-F Bond Activation)

While the C-F bond is the strongest single bond in organic chemistry, its activation and functionalization in trifluoroethyl and trifluoromethyl groups represent a significant area of modern synthetic chemistry. bohrium.comresearchgate.net Such transformations provide a pathway to novel fluorinated molecules from readily available starting materials. nih.gov

Catalytic C-F bond activation in fluoro-aromatics is often promoted by transition metals like nickel and palladium. bohrium.commdpi.com These metals can insert into the C-F bond, typically assisted by specific ligands, leading to intermediates that can undergo cross-coupling, hydrodefluorination, or other transformations. researchgate.netmdpi.com

More recently, electrochemical methods have been developed for the C-F activation of trifluoromethylarenes. rsc.org This "green" approach can use in-situ generated Lewis acidic silyl (B83357) cations to mediate fluoride abstraction, allowing for the trihydrodefluorination of a CF₃ group to a methyl (CH₃) group under mild conditions. rsc.org

Photochemical methods have also proven effective. nih.gov For instance, the selective activation of a single C-F bond in a trifluoromethyl group can be achieved through photochemically mediated processes, enabling defluorinative alkylation reactions. nih.gov This allows the CF₃ group to be converted into a gem-difluoromethylene (CF₂) group, which can be further functionalized. nih.gov While many of these advanced methods have focused on trifluoromethylarenes or trifluoroacetates, the principles are applicable to the 2,2,2-trifluoroethyl group in structures like this compound, opening avenues for its further chemical modification.

Table of Compounds

Spectroscopic Characterization and Computational Studies of Trifluoroethylated Biphenyls

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For 4-(2,2,2-Trifluoroethyl)biphenyl, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and X-ray diffraction provides a comprehensive understanding of its structure in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer detailed structural information.

¹H NMR: In a deuterochloroform (CDCl₃) solution, the proton NMR spectrum of this compound shows a multiplet in the aromatic region (δ 7.36-7.60 ppm) corresponding to the nine protons of the biphenyl (B1667301) system. beilstein-journals.org The methylene (B1212753) protons of the trifluoroethyl group appear as a quartet at approximately 3.41 ppm with a coupling constant (J) of 10.5 Hz, due to coupling with the adjacent fluorine atoms. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The spectrum for this compound in CDCl₃ exhibits several signals corresponding to the aromatic carbons and the trifluoroethyl group. beilstein-journals.org Key signals are observed at δ 141.1, 140.5, 130.6, 129.2, 128.9, 127.6, 127.4, and 127.1 ppm for the biphenyl carbons. beilstein-journals.org The trifluoromethyl carbon appears as a quartet at δ 125.9 ppm with a large coupling constant (J = 275.6 Hz) due to the attached fluorine atoms. beilstein-journals.org The methylene carbon also shows a quartet at δ 39.9 ppm with a J-coupling of 29.6 Hz. beilstein-journals.org

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound in CDCl₃, the three equivalent fluorine atoms of the trifluoromethyl group give rise to a triplet at δ -65.8 ppm with a coupling constant of 11.3 Hz, resulting from coupling with the adjacent methylene protons. beilstein-journals.org The chemical shift is reported relative to an external standard of CFCl₃. beilstein-journals.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.36-7.60 | m | - | Ar-H (9H) |

| ¹H | 3.41 | q | 10.5 | -CH₂- (2H) |

| ¹³C | 141.1 | s | - | Ar-C |

| 140.5 | s | - | Ar-C | |

| 130.6 | s | - | Ar-C | |

| 129.2 | s | - | Ar-C | |

| 128.9 | s | - | Ar-C | |

| 127.6 | s | - | Ar-C | |

| 127.4 | s | - | Ar-C | |

| 127.1 | s | - | Ar-C | |

| 125.9 | q | 275.6 | -CF₃ | |

| 39.9 | q | 29.6 | -CH₂- | |

| ¹⁹F | -65.8 | t | 11.3 | -CF₃ (3F) |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings typically in the 3100-3000 cm⁻¹ region, and C-H stretching for the methylene group around 2960-2850 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ range. The most prominent features would likely be the strong C-F stretching vibrations of the trifluoromethyl group, typically found in the 1350-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-F stretching vibrations are also Raman active. Conformational analysis can be aided by comparing experimental spectra with theoretical calculations, as different conformers (resulting from rotation around the biphenyl linkage and the ethyl side chain) would exhibit distinct vibrational frequencies. For related biphenyl compounds, Raman spectroscopy has been used to study their vibrational properties. stanford.edu

X-ray Diffraction for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings of the biphenyl moiety. For this compound, which is a white solid with a melting point of 81-82 °C, single-crystal X-ray diffraction analysis would reveal its crystal packing and intermolecular interactions. beilstein-journals.org In related substituted biphenyls, the dihedral angle is a key structural parameter influenced by the nature and position of the substituents. nih.gov For instance, the crystal structure of a chlorinated sulfuric acid biphenyl-4-yl ester derivative shows a significantly smaller dihedral angle than calculated for unsubstituted derivatives. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties and dynamics that can be difficult to probe experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can be employed to optimize the molecular geometry, determining the most stable conformation(s). This involves finding the minimum energy structure by calculating the forces on each atom. The results of such calculations for substituted biphenyls have been shown to be in good agreement with experimental data, particularly when appropriate functionals and basis sets are used. rsc.org

Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. DFT calculations have been successfully used to analyze the vibrational spectra of similar molecules, such as 4,4'-biphenyldithiol. kchem.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nsf.gov For this compound, MD simulations can provide a detailed picture of its conformational landscape by exploring the different rotational possibilities around the single bonds. This includes the torsion of the biphenyl rings and the rotation of the trifluoroethyl group. By simulating the molecule's motion over time, one can understand the flexibility of the molecule and the relative populations of different conformers in solution. nih.gov Classical molecular dynamics simulations have been used to investigate the structures of biphenyl-based systems. beilstein-journals.org

Mechanistic Insights from Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), offers profound insights into the mechanistic aspects of reactions involving trifluoroethylated biphenyls and helps in understanding their molecular behavior. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar fluorinated biphenyl derivatives.

DFT calculations are instrumental in predicting the most stable conformations of these molecules and the energy barriers associated with the rotation around the biphenyl linkage. For instance, in studies of other substituted biphenyls, computational models have been used to determine torsional barriers, which are crucial for understanding the molecule's dynamic behavior and its potential to adopt planar or twisted conformations. The trifluoroethyl group, with its strong electron-withdrawing nature and steric bulk, is expected to significantly influence these rotational barriers.

In the context of synthesis, such as the Suzuki-Miyaura cross-coupling reaction commonly used to create biphenyl linkages, computational modeling can shed light on the reaction mechanism. acs.org It can be used to model the transition states of the catalytic cycle, helping to understand the role of the palladium catalyst and the influence of substituents on the reaction kinetics and yield. For trifluoroethylated biphenyls, these models would help in optimizing reaction conditions by providing a molecular-level understanding of the catalytic process.

Analysis of Steric and Electronic Influences on Molecular Architecture

The molecular architecture of this compound is governed by a delicate interplay of steric and electronic effects originating from the trifluoroethyl substituent and the biphenyl core. These influences dictate the molecule's conformation, particularly the dihedral angle between the two phenyl rings, which in turn affects its physical and chemical properties.

Electronic Influences:

The trifluoroethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several consequences for the electronic structure of the biphenyl system:

Inductive Effect: The strong inductive (-I) effect of the -CH2CF3 group withdraws electron density from the attached phenyl ring. This can influence the reactivity of the ring, making it less susceptible to electrophilic substitution compared to unsubstituted biphenyl.

Steric Influences:

The trifluoroethyl group, while not as large as a tert-butyl group, still exerts significant steric hindrance. This steric bulk influences the molecular geometry:

Conformational Isomers: The interplay of steric and electronic effects can lead to the existence of different stable conformers. Computational studies on other substituted biphenyls have shown that the energy landscape can have multiple minima corresponding to different torsional angles.

The combination of these steric and electronic factors results in a unique molecular architecture for this compound, which ultimately determines its properties and potential applications. For example, the twisted conformation disrupts π-conjugation across the biphenyl system to some extent, which can affect its UV-visible absorption spectrum and other photophysical properties.

To illustrate the types of data obtained from experimental and computational characterization of related fluorinated biphenyls, the following tables present findings for two such compounds, TBDFBP and DFBPE, as reported in a study on novel fluorinated biphenyl compounds. acs.org

Table 1: Crystallographic Data for Selected Fluorinated Biphenyls

| Compound | Molecular Formula | Crystal System | Space Group | Dihedral Angle (°) |

| TBDFBP | C₁₆H₁₆F₂ | Monoclinic | P2₁/c | 39.4 |

| DFBPE | C₁₄H₁₀F₂O | Monoclinic | P2₁/c | -38.5 |

Data sourced from a study on novel fluorinated biphenyl compounds. acs.org

Table 2: Selected Bond Distances from Experimental (SC-XRD) and Calculated (DFT) Data for DFBPE

| Bond | Experimental Bond Distance (Å) | Calculated Bond Distance (Å) |

| C1-C6 | 1.492 | 1.487 |

| C7-C12 | 1.401 | 1.402 |

| C1-C7 | 1.489 | 1.488 |

Data sourced from a study on novel fluorinated biphenyl compounds. acs.org

These tables demonstrate how experimental techniques like Single-Crystal X-ray Diffraction (SC-XRD) and computational methods provide precise data on the molecular structure, including bond lengths and dihedral angles, which are direct consequences of the underlying steric and electronic influences.

Applications in Advanced Materials Science

Utilization as Building Blocks for Functional Polymers

The compound serves as a critical monomer or building block for synthesizing advanced functional polymers. Its incorporation into a polymer backbone or as a side-chain moiety can significantly influence the final properties of the material.

Side-chain liquid crystalline polymers (SCLCPs) are materials that merge the anisotropic properties of liquid crystals with the mechanical characteristics of polymers. nih.gov This is often achieved by attaching rigid, rod-like mesogenic units to a flexible polymer backbone, sometimes via a spacer. nih.govresearchgate.net The biphenyl (B1667301) group within 4-(2,2,2-Trifluoroethyl)biphenyl is a well-established mesogenic core due to its rigidity and linear shape, which promotes the formation of ordered liquid crystalline phases. researchgate.netsemanticscholar.orgmdpi.com

When integrated as a side chain, the this compound moiety can impart liquid crystalline behavior to the polymer. The flexible polymer backbone is decoupled from the rigid mesogenic side chains, allowing the side chains to self-assemble into anisotropic structures, such as nematic or smectic phases. nih.govopenaccessjournals.com The trifluoroethyl group, due to its strong dipole moment and potential for specific intermolecular interactions (like C-F…H), can further influence the stability and type of the mesophase formed. rsc.org The synthesis of such polymers can be achieved through methods like atom transfer radical polymerization (ATRP) of methacrylate (B99206) monomers functionalized with the biphenyl moiety, allowing for the creation of block copolymers with well-defined nanostructures. mdpi.com

The incorporation of the this compound unit into polymers has a profound effect on their bulk properties, particularly thermal stability and hydrophobicity.

Hydrophobicity: Fluorinated segments are known for their low surface energy, which translates to high hydrophobicity and oleophobicity. nih.gov The trifluoroethyl group significantly increases the hydrophobicity of a polymer surface. This is due to the low polarizability of the C-F bond. Studies on copolymers of FATRIFE have shown that the water contact angle, a measure of hydrophobicity, can be tuned by altering the monomer composition. rsc.orgresearchgate.net A homopolymer of FATRIFE exhibited a water contact angle of 107°, indicating a highly hydrophobic surface. rsc.orgresearchgate.net A high molecular weight polymer incorporating a biphenyl core and a hexafluoroisopropylidene group, which is structurally related to the trifluoroethyl group, was found to be highly hydrophobic with no detectable water uptake after 24 hours in boiling water. acs.org

| Polymer System | Fluorine-Containing Monomer | Key Finding | Reference |

|---|---|---|---|

| Poly(FATRIFE-co-MAF) | 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) | Thermal stability (Td10%) increased with higher FATRIFE content, reaching 348°C for a copolymer with 93 mol% FATRIFE. | rsc.org |

| Poly(FATRIFE-co-MAF) | 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) | Water contact angle decreased from 107° (for pure PFATRIFE) to 81° as the content of the hydrophilic comonomer increased, demonstrating tunable hydrophobicity. | rsc.orgresearchgate.net |

| Fluorinated Polyimides | 2,6-bis(trifluoromethyl)benzidine | Exhibited high thermal stability with 10% weight loss temperatures ranging from 523 to 605°C. | researchgate.net |

| Poly[[1,1'-biphenyl]-4,4'-diyl[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]] (PDTFE) | 2,2-bis(p-chlorophenyl)hexafluoropropane | Showed high hydrophobicity with no detectable water uptake after 24h in boiling water. | acs.org |

Design of Fluoroalkylated Moieties for Specific Material Performance

The design of functional materials often involves the strategic incorporation of fluoroalkylated moieties to achieve specific performance characteristics. The this compound unit is an exemplar of such a moiety, providing a combination of properties derived from both the biphenyl core and the trifluoroethyl group.

The rigid biphenyl structure contributes to mechanical strength and thermal resistance, while the trifluoroethyl group introduces strong electronegativity. semanticscholar.orgrsc.org This electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) in conjugated polymers, a crucial factor in designing materials for electronic applications. rsc.org The introduction of trifluoromethyl groups has been shown to be a viable strategy for tuning the electronic properties of polymer donors in solar cells, leading to improved device performance. rsc.org Furthermore, the fluorine atoms can participate in non-covalent interactions such as C-F…H and F…S bonds, which can influence molecular packing and morphology in the solid state. rsc.org By using building blocks like this compound, chemists can create polymers with a precise combination of solubility, thermal stability, and electronic properties for targeted applications. researchgate.netopenaccessjournals.comlehigh.edu

Development of Optoelectronic Materials

The electronic properties of this compound make it a candidate for use in optoelectronic materials, such as those found in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The biphenyl core provides a π-conjugated system that can facilitate charge transport, while the trifluoroethyl group acts as a strong electron-withdrawing group. semanticscholar.orgrsc.org

In the context of OPVs, introducing electron-withdrawing fluorine atoms onto the conjugated backbone of polymer donors is a known strategy to improve power conversion efficiencies. rsc.org This is because the fluorine substitution can lower the HOMO energy level, which can lead to a higher open-circuit voltage in the solar cell. rsc.org The trifluoroethyl group offers a convenient way to introduce fluorine and can lead to stronger intermolecular interactions and favorable film morphology. rsc.org While conventional organic optoelectronic materials are often based on closed-shell molecules, the introduction of moieties that can influence electronic coupling and energy levels is a key area of research. lehigh.edu The combination of the rigid, planarizable biphenyl unit with the electronically-modifying trifluoroethyl group offers a pathway to new materials for thin-film electronics. researchgate.netresearchgate.net

Interfacial Chemistry and Surface Modification

The behavior of materials at interfaces is critical for applications ranging from coatings to biomedical devices and nanocomposites. Polymers containing the this compound moiety can be used to create surfaces with low energy and controlled hydrophobicity. researchgate.net The trifluoroethyl group is highly effective at reducing surface energy, leading to surfaces that are repellent to both water and oils. rsc.org

Research has shown that the surface properties of fluorinated polymers can be precisely controlled. For example, in copolymers, the surface hydrophobicity can be tuned by adjusting the ratio of the fluorinated monomer to a more hydrophilic comonomer. rsc.orgresearchgate.net This allows for the creation of surfaces with tailored wettability. In polymer nanocomposites, the interface between the polymer matrix and filler particles is crucial. nih.govresearchgate.net Surface modifiers on nanoparticles can interact with the polymer, for example through hydrogen bonding, influencing the local structure and properties of the polymer at the interface. nih.govresearchgate.net A polymer functionalized with this compound could be designed to have specific interactions at interfaces, controlling adhesion and modifying the surface properties of a bulk material or a nanoparticle. nih.gov

| Material/System | Relevant Moiety | Observed Property/Finding | Reference |

|---|---|---|---|

| Poly(FATRIFE) Homopolymer | -CH2-O-CO-CF(H)-CH2-CF3 | Exhibited a water contact angle of 107°, indicating high surface hydrophobicity. | rsc.orgresearchgate.net |

| Poly(FATRIFE-co-MAF) Copolymer | -CH2-O-CO-CF(H)-CH2-CF3 | Water contact angle was tunable (e.g., down to 81°) by changing the comonomer ratio, allowing for controlled wettability. | rsc.orgresearchgate.net |

| Polymer film from 3-(4-Trifluoromethyl)-phenyl)-thiophene | -Ph-CF3 | The -PhCF3 group was found to be important for the recognition of analytes at the electrode surface, showing the role of fluorinated groups in interfacial interactions. | mdpi.com |

| P(VDF-TrFE)/BTO Nanocomposite | -CF2-CHF- | Surface modifiers on nanoparticles influenced the polar-phase content of the ferroelectric polymer at the interface through hydrogen bonding. | nih.govresearchgate.net |

Environmental Considerations and Degradation Mechanisms of Trifluoroethylated Aromatic Compounds

Persistence and Stability of Organofluorine Compounds in Environmental Matrices

Organofluorine compounds are characterized by the presence of one or more carbon-fluorine (C-F) bonds, which are the strongest single bonds in organic chemistry. nih.govnih.gov This inherent strength imparts a high degree of chemical and thermal stability to these molecules, often leading to their persistence in various environmental compartments, including soil, water, and sediments. nih.gov The stability of these compounds is a double-edged sword; while it is beneficial for many industrial applications, it also means they are resistant to natural degradation processes. nih.gov

The persistence of organofluorine compounds is influenced by the degree and pattern of fluorination. For instance, perfluoroalkyl substances (PFAS) are notoriously persistent due to the complete substitution of hydrogen atoms with fluorine on their alkyl chains. While 4-(2,2,2-Trifluoroethyl)biphenyl is not a perfluorinated compound, the trifluoroethyl group significantly enhances its stability compared to its non-fluorinated biphenyl (B1667301) counterpart. The electron-withdrawing nature of the fluorine atoms strengthens the C-F bonds and can also influence the reactivity of the rest of the molecule.

The environmental fate of these compounds is governed by a combination of physical, chemical, and biological processes. Their partitioning between air, water, soil, and biota is determined by properties such as vapor pressure, water solubility, and lipophilicity. Due to their hydrophobic nature, many aromatic organofluorine compounds tend to adsorb to organic matter in soil and sediment, which can limit their bioavailability for microbial degradation.

Table 1: Comparison of Carbon-Halogen Bond Enthalpies

| Bond | Average Bond Enthalpy (kJ/mol) |

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

This table illustrates the exceptional strength of the C-F bond compared to other carbon-halogen bonds, contributing to the persistence of organofluorine compounds.

Chemical and Biochemical Degradation Pathways for Aromatic Systems

The degradation of aromatic compounds in the environment can occur through both abiotic and biotic pathways. Abiotic degradation includes processes such as photolysis and hydrolysis, while biotic degradation is primarily mediated by microorganisms.

Chemical Degradation:

Photodegradation, or photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The presence of a chromophore, such as the biphenyl system in this compound, allows for the absorption of light energy, which can lead to the cleavage of chemical bonds. Photosensitized degradation can also occur, where other molecules in the environment absorb light and transfer the energy to the target compound, initiating its degradation. nih.gov For some trifluoromethyl-substituted aromatic compounds, photodegradation can lead to the formation of trifluoroacetic acid (TFA) and fluoride (B91410) ions as final products. bohrium.com

Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. While the biphenyl structure is generally resistant to hydrolysis, the trifluoroethyl group's stability towards hydrolysis is very high under normal environmental pH conditions. researchgate.netrsc.org Spontaneous defluorination of some trifluoromethylphenols has been observed in aqueous environments, a process influenced by pH and the position of substituents on the aromatic ring. bohrium.comrsc.org

Biochemical Degradation:

Microbial degradation is a key process for the removal of many organic pollutants from the environment. nih.govnih.gov The degradation of biphenyl and its chlorinated derivatives (PCBs) has been extensively studied. Aerobic bacteria typically initiate the degradation of the biphenyl ring system through the action of dioxygenase enzymes. nih.govresearchgate.net This "upper pathway" of biphenyl catabolism involves the dihydroxylation of one of the aromatic rings to form a cis-dihydrodiol, followed by dehydrogenation to a dihydroxybiphenyl (a catechol derivative). The catechol is then susceptible to ring cleavage by another dioxygenase, leading to the formation of intermediates that can enter central metabolic pathways. nih.govresearchgate.net

The presence of the trifluoroethyl group on the biphenyl structure of this compound is expected to significantly influence its biodegradability. The high stability of the C-F bonds makes the trifluoroethyl group itself recalcitrant to microbial attack. researchgate.net Furthermore, the electron-withdrawing nature of the trifluoroethyl group can decrease the susceptibility of the aromatic rings to the initial electrophilic attack by dioxygenase enzymes. Studies on other fluorinated biphenyls have shown that the position and number of fluorine substituents affect the rate and regioselectivity of microbial oxidation. nih.gov While some bacteria can degrade certain fluorinated aromatic compounds, the complete mineralization, including the cleavage of the C-F bonds, is often a slow and challenging process. nih.govresearchgate.net

Table 2: Key Enzymes in the Aerobic Bacterial Degradation of Biphenyl

| Enzyme | Reaction Catalyzed |

| Biphenyl dioxygenase | Dihydroxylation of the aromatic ring |

| cis-Biphenyl-2,3-dihydrodiol-2,3-dehydrogenase | Dehydrogenation to a dihydroxybiphenyl |

| 2,3-Dihydroxybiphenyl-1,2-dioxygenase | Aromatic ring cleavage |

This table outlines the initial enzymatic steps in the common aerobic degradation pathway of the biphenyl core structure.

Strategies for Activation of Robust Carbon-Fluorine Bonds in Environmental Contexts

The cleavage of the highly stable C-F bond is the rate-limiting step in the complete degradation of many organofluorine compounds. nih.govrsc.org Developing strategies to activate this bond under environmentally relevant conditions is a key area of research for the remediation of sites contaminated with these persistent pollutants.

Reductive Defluorination:

One of the most promising strategies for C-F bond cleavage is reductive defluorination. This process involves the transfer of electrons to the organofluorine molecule, leading to the expulsion of a fluoride ion. In anaerobic environments, some microorganisms have been shown to carry out reductive dehalogenation of chlorinated compounds. While reductive defluorination is thermodynamically more challenging, it has been observed for some fluorinated compounds under specific conditions. mdpi.com Abiotic reductive defluorination can be facilitated by certain minerals or by photochemical processes that generate hydrated electrons. youtube.comwur.nl

Oxidative C-F Bond Cleavage:

While less common than reductive pathways for C-F bond cleavage, oxidative mechanisms can also occur. Certain enzymes, such as cytochrome P450 monooxygenases and Rieske dioxygenases, have been shown to be capable of hydroxylating fluorinated aromatic rings. nih.govrsc.orgrsc.org This hydroxylation can lead to the formation of unstable intermediates that subsequently eliminate a fluoride ion. For trifluoromethyl groups, oxidative metabolism can sometimes lead to the formation of a carboxylic acid group, although this is often a slow process. researchgate.net

Photocatalytic Defluorination:

Advanced oxidation processes, such as photocatalysis using semiconductor materials like titanium dioxide (TiO2), can generate highly reactive species like hydroxyl radicals. These radicals can attack the aromatic ring and potentially lead to the degradation of the entire molecule, including the cleavage of C-F bonds. nih.gov The efficiency of photocatalytic degradation can be influenced by various environmental factors, including pH, the presence of dissolved organic matter, and the specific photocatalyst used.

The effective application of these C-F bond activation strategies in the environment is still a significant challenge. The conditions required for many of these processes (e.g., specific catalysts, UV light, highly reducing environments) may not be readily available in all contaminated sites. Further research is needed to develop robust and cost-effective remediation technologies for trifluoroethylated aromatic compounds and other persistent organofluorine pollutants.

Molecular Design Principles and Structure Activity Relationships in Fluorinated Biphenyl Systems

Influence of Fluorine Substitution on Molecular Conformation

The conformation of biphenyls is characterized by the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl (B1667301), a delicate balance exists between the stabilizing effects of π-conjugation, which favors a planar conformation, and the destabilizing steric repulsion between the ortho-hydrogens, which favors a twisted conformation. chiralpedia.com This results in an equilibrium torsional angle of approximately 44.4°. unacademy.com

The introduction of substituents, particularly at the ortho positions, significantly impacts this rotational barrier. Bulky substituents increase steric hindrance, thereby raising the energy barrier to rotation and influencing the preferred dihedral angle. slideshare.netwikipedia.org Fluorine, despite its small van der Waals radius (intermediate between hydrogen and oxygen), is highly electronegative and can introduce significant conformational effects. nih.gov

In the case of 4-(2,2,2-Trifluoroethyl)biphenyl, the trifluoroethyl group is located at the para position and thus does not directly engage in steric clashes with the ortho-hydrogens of the adjacent ring. Therefore, its direct influence on the torsional barrier is less pronounced than that of ortho substituents. nih.gov However, the electronic nature of the trifluoroethyl group can indirectly affect the electronic distribution within the biphenyl system, which in turn can have a subtle influence on the molecular conformation.

Studies on various substituted biphenyls have shown that the rotational barriers can range from a few kcal/mol to over 40 kcal/mol, depending on the nature and position of the substituents. rsc.org For instance, 2,2'-disubstituted biphenyls often exhibit high rotational barriers, leading to the phenomenon of atropisomerism, where rotational isomers can be isolated as stable enantiomers. chiralpedia.compharmaguideline.comlibretexts.org While this compound itself is not expected to exhibit atropisomerism due to the lack of ortho substitution, the principles governing rotational barriers are crucial for understanding the conformational dynamics of more complex fluorinated biphenyl derivatives.

| Compound | Dihedral Angle (°)/Rotational Barrier (kcal/mol) | Influencing Factors |

| Biphenyl | ~44.4 unacademy.com | Steric repulsion of ortho-hydrogens vs. π-conjugation chiralpedia.com |

| 2,2'-Dimethylbiphenyl | 17.4 kcal/mol (barrier) unacademy.com | Increased steric hindrance from ortho-methyl groups unacademy.com |

| 2,2'-Difluorobiphenyl | Double minimum at 57.9° and 128.9° acs.org | Steric and attractive forces acs.org |

| 4-Substituted Biphenyls | Torsional barriers not highly sensitive to para-substituents nih.gov | Electronic effects of para-substituents are generally minor on conformation nih.gov |

Electronic Effects of the Trifluoroethyl Group on Reactivity

The trifluoroethyl group (-CH2CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) significantly influences the electron density of the biphenyl system and, consequently, its reactivity in chemical reactions. minia.edu.eg

The three fluorine atoms in the trifluoromethyl moiety of the trifluoroethyl group pull electron density away from the adjacent methylene (B1212753) carbon and, by extension, from the phenyl ring to which it is attached. vaia.com This electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution reactions. minia.edu.egwikipedia.org The deactivating nature of the trifluoromethyl group, a component of the trifluoroethyl group, directs incoming electrophiles to the meta position. vaia.com While the trifluoroethyl group itself is CH2CF3, the strong inductive effect of the CF3 moiety dominates its electronic character.

The electron-withdrawing nature of the trifluoroethyl group can also influence the acidity or basicity of other functional groups present in the molecule. For instance, if a carboxylic acid group were present on the other phenyl ring, the electron-withdrawing trifluoroethyl group would increase its acidity.

Steric Considerations in Biphenyl Derivatives

Steric effects, arising from the spatial arrangement of atoms, play a crucial role in the chemistry of biphenyl derivatives. wikipedia.org These effects are most pronounced when bulky substituents are present at the ortho positions, leading to restricted rotation around the central carbon-carbon single bond. slideshare.netwikipedia.org This restricted rotation can give rise to atropisomerism, a form of axial chirality where the molecule is chiral due to hindered rotation rather than a stereocenter. unacademy.compharmaguideline.com

For atropisomerism to be observed at room temperature, the rotational energy barrier must be sufficiently high (generally >20 kcal/mol). libretexts.org The size of the ortho substituents is a key determinant of this barrier. libretexts.orgacs.org

In the case of this compound, the substituent is in the para position, which is remote from the axis of rotation. Therefore, the trifluoroethyl group does not introduce significant steric hindrance to the rotation around the biphenyl linkage. nih.gov The molecule is expected to have a relatively low rotational barrier, similar to unsubstituted biphenyl, and will not exhibit atropisomerism.

However, the steric profile of the trifluoroethyl group itself is an important consideration when designing more complex molecules. While often considered a bioisostere of a methyl or ethyl group, the trifluoromethyl moiety within the trifluoroethyl group is bulkier than a hydrogen atom. mdpi.com This can influence how the molecule packs in a crystal lattice or interacts with a biological target.

| Substituent Position | Effect on Rotation | Likelihood of Atropisomerism |

| Ortho | Significant steric hindrance, high rotational barrier slideshare.netwikipedia.org | High, especially with bulky groups chiralpedia.compharmaguideline.com |

| Meta | Moderate steric influence | Possible with very bulky groups |

| Para | Minimal direct steric hindrance to rotation nih.gov | Unlikely |

Incorporation of Trifluoroethyl Moiety in Biologically Relevant Scaffolds (Focus on Design Principles, not Bioactivity)

The incorporation of trifluoromethyl and related fluoroalkyl groups, such as the trifluoroethyl group, is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. hovione.commdpi.com The design principles behind this strategy are rooted in the unique physicochemical properties that these groups impart.

Impact on Metabolic Stability and Lipophilicity (General Principles)

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. nih.gov Replacing a metabolically vulnerable methyl or ethyl group with a trifluoroethyl group can block sites of oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. wikipedia.orgnih.gov The trifluoromethyl group, in particular, has been shown to confer a "global protective effect" against metabolism at other sites in a molecule. nih.gov

| Property | Effect of Trifluoroethyl Group | Rationale |

| Metabolic Stability | Increased wikipedia.orgnih.gov | High strength of the C-F bond resists enzymatic cleavage nih.gov |

| Lipophilicity (logP) | Generally Increased nih.govnih.gov | Fluorine atoms are hydrophobic |

Modulation of Molecular Interactions at a Chemical Level

The trifluoroethyl group can significantly modulate a molecule's interactions with its biological target through various non-covalent forces. The highly polarized C-F bonds create a strong molecular dipole, and the trifluoromethyl moiety can participate in a range of interactions. ruhr-uni-bochum.de

While traditionally viewed as a lipophilic group, the trifluoromethyl group can also engage in specific, favorable interactions with biological macromolecules. These include:

Dipole-Dipole and Ion-Dipole Interactions: The strong dipole of the CF3 group can interact favorably with polar residues in a protein binding pocket.

Fluorine-Hydrogen Bonds: Although weaker than conventional hydrogen bonds, interactions between the fluorine atoms of the trifluoroethyl group and hydrogen bond donors on a protein can contribute to binding affinity.

Orthogonal Multipolar Interactions: The trifluoromethyl group can form favorable interactions with backbone carbonyl groups in proteins, an interaction that has been shown to significantly enhance binding affinity. nih.gov

Amphiphilic Nature: Recent studies have shown that the trifluoromethyl group can act as both an electrophile and a nucleophile, allowing it to form non-covalent bonds with a variety of partners. nih.gov

These diverse interaction capabilities make the trifluoroethyl group a valuable tool for medicinal chemists to fine-tune the binding affinity and selectivity of a drug candidate for its target. rsc.org

Q & A

Q. Critical analytical techniques :

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regioselectivity and trifluoroethyl group integration .

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% is standard for research-grade compounds).

- Mass spectrometry (MS) for molecular weight verification .

Advanced: How does the trifluoroethyl group influence the compound’s pharmacokinetics and target binding in biological systems?

Answer:

The trifluoroethyl (-CF₂CF₃) group significantly impacts:

- Lipophilicity : Enhances membrane permeability due to fluorine’s electronegativity and hydrophobic character.